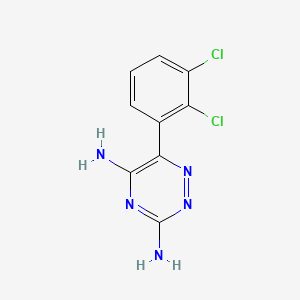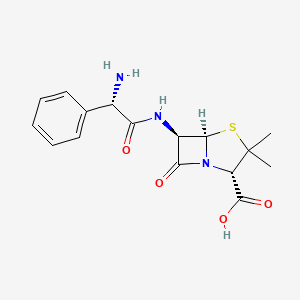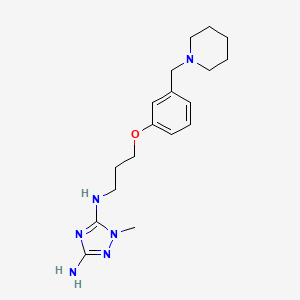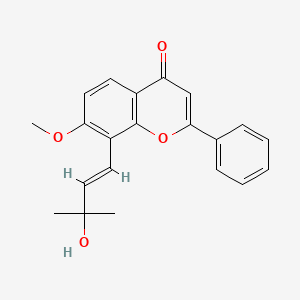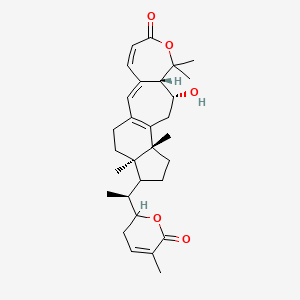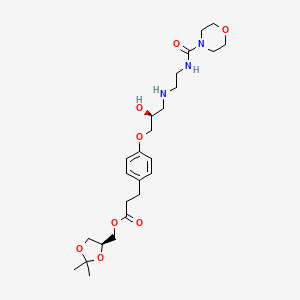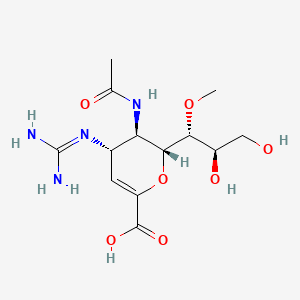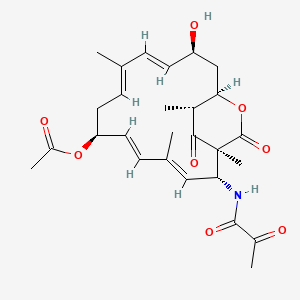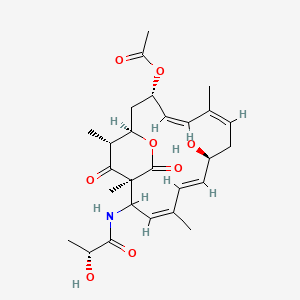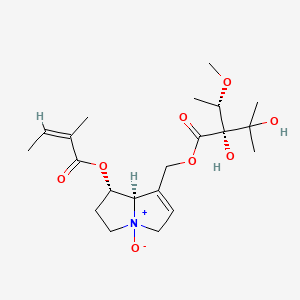
Lasiocarpine N-oxide
Overview
Description
Lasiocarpine N-oxide is a naturally occurring pyrrolizidine alkaloid found in certain plant species. Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism against herbivores. This compound is known for its hepatotoxic and carcinogenic properties, making it a compound of significant interest in toxicology and pharmacology .
Mechanism of Action
Target of Action
Lasiocarpine N-oxide is a natural compound with antitumor activity . .
Mode of Action
It is known that this compound is a type of pyrrolizidine alkaloid (pa), and pas generally exert their effects through metabolic activation into reactive intermediates .
Biochemical Pathways
Three major metabolic pathways of Lasiocarpine can be distinguished :
- Bioactivation by hydroxylation at the C-3 or C-8 position of the necine base, followed by dehydration into dehydrolasiocarpine .
Pharmacokinetics
It is known that pas, including lasiocarpine, are metabolized in the liver .
Result of Action
It is known that this compound hasantitumor activity . Additionally, PAs, including Lasiocarpine, are known to cause liver toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of this compound in various plant-derived foods, such as spices, honey, and herbal teas, can potentially pose a risk to human health via dietary intake .
Biochemical Analysis
Biochemical Properties
Lasiocarpine N-oxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to undergo metabolic activation, primarily catalyzed by cytochrome P450 enzymes (CYPs) in the liver . This activation leads to the formation of reactive metabolites that can bind to cellular proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts . These interactions result in cytotoxic and genotoxic effects, highlighting the importance of understanding the biochemical properties of this compound.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in hepatocellular carcinoma cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can lead to the formation of DNA adducts, which interfere with normal cellular processes and contribute to its toxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation and subsequent interactions with biomolecules. Upon activation by cytochrome P450 enzymes, this compound forms reactive metabolites that can bind to proteins and DNA . These binding interactions result in enzyme inhibition or activation, changes in gene expression, and the formation of toxic adducts. The compound’s ability to form pyrrole-protein and pyrrole-DNA adducts is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce DNA damage and alter gene expression over extended periods . These temporal effects are important for understanding the compound’s impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, while higher doses can lead to severe toxicity . In a 28-day feeding study, this compound induced DNA damage and altered gene expression in rat liver at higher doses . These findings highlight the importance of dosage in assessing the compound’s toxicological profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including detoxification and bioactivation. The compound can undergo hydrolysis to form a necine base or N-oxidation to produce this compound . Additionally, it can be bioactivated through hydroxylation at specific positions, leading to the formation of reactive metabolites . These metabolic pathways are crucial for understanding the compound’s biochemical interactions and toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that this compound can be distributed to different tissues, where it exerts its toxic effects . Understanding the transport and distribution mechanisms is essential for assessing the compound’s impact on biological systems.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules. For instance, the formation of pyrrole-protein and pyrrole-DNA adducts can occur in specific subcellular locations, contributing to the compound’s cytotoxic and genotoxic effects . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lasiocarpine N-oxide typically involves the oxidation of lasiocarpine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be extracted from plants that naturally produce pyrrolizidine alkaloids. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Lasiocarpine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to lasiocarpine.
Substitution: Reactions involving the substitution of functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Formation of more oxidized pyrrolizidine derivatives.
Reduction: Formation of lasiocarpine.
Substitution: Formation of various substituted pyrrolizidine derivatives
Scientific Research Applications
Lasiocarpine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its toxic effects on liver cells and its role in inducing hepatic diseases.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Monitored as a contaminant in food and herbal products due to its toxic nature
Comparison with Similar Compounds
Lasiocarpine N-oxide is similar to other pyrrolizidine alkaloids such as:
- Senecionine N-oxide
- Retrorsine N-oxide
- Heliotrine N-oxide
- Europine N-oxide
Uniqueness: this compound is unique due to its specific structure and the particular toxicological profile it exhibits. It is considered highly toxic compared to some other pyrrolizidine alkaloids, making it a critical compound for toxicological studies .
Properties
CAS No. |
127-30-0 |
|---|---|
Molecular Formula |
C21H33NO8 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16+,17-,21+,22?/m1/s1 |
InChI Key |
AABILZKQMVKFHP-LZUZPLOVSA-N |
SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)OC)(C(C)(C)O)O)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lasiocarpine N-oxide; 4-21-00-02054 (Beilstein Handbook Reference); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxicological concern associated with Lasiocarpine N-oxide?
A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the Boraginaceae family, such as certain Heliotropium species [, ]. PAs, including this compound, are known for their genotoxic and carcinogenic properties []. These compounds are metabolized in the liver to reactive metabolites, which can cause DNA damage and ultimately lead to tumor formation.
Q2: How does the structure of this compound contribute to its toxicity?
A2: While specific Structure-Activity Relationship (SAR) data for this compound might require further investigation, the general toxicity of PAs is linked to their structure. The presence of a double bond in the 1,2 position of the pyrrolizidine ring, along with the esterified necic acids, are crucial for their metabolic activation and subsequent toxicity [].
Q3: How widespread is this compound contamination in food, and what are the implications?
A3: Recent food alerts have highlighted the presence of concerning levels of PAs, including this compound, in oregano samples []. This contamination poses a significant risk to human health, as oregano is a commonly consumed herb. The widespread contamination necessitates the development and implementation of sensitive analytical techniques, like the miniaturized QuEChERS method coupled with UHPLC-MS/MS, for monitoring PA levels in food products to ensure consumer safety [].
Q4: What are the implications of finding high concentrations of this compound in certain plant parts?
A4: Studies on Heliotropium species have shown that this compound, along with other PAs like heliotrine-N-oxide and europine-N-oxide, are often concentrated in specific plant parts like flowers and roots []. This finding is significant because it indicates a higher risk of PA exposure from consuming these particular plant parts. It highlights the need for careful monitoring and management of these plant species, particularly in areas where they might be consumed by humans or livestock.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



